molecular formula C12H12O2 B158590 1,5-Dimethoxynaphthalene CAS No. 10075-63-5

1,5-Dimethoxynaphthalene

Cat. No. B158590
CAS RN: 10075-63-5
M. Wt: 188.22 g/mol
InChI Key: ANCSPRJFGGDREM-UHFFFAOYSA-N
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Patent
US09400281B2

Procedure details

1,4,5,8-tetramethoxynaphthalene (3) is synthesized from 1,5-dihydroxynaphthalene (2) as a starting material through a known three-phase reaction, and then 1,4,5,8-tetramethoxynaphthalene (3) is demethylated to produce 5,8-dimethoxy-1,4-naphtoquinone(4) as a synthesis intermediate. A detailed synthesis method is disclosed in cited references presented in the reaction schemes above, and a solvent used herein may be a solvent that does not adversely affect the reaction, and examples of such a solvent are sodium hydroxide, acetonitrile, anhydrous methanol, N, N-dimethylformamide, and chloroform. The initial methylation is performed in such a manner that dimethyl sulfate is dropped to 1,5-dihydroxynaphthalene dissolved in sodium hydroxide in the presence of a nitrogen gas for 1 hour and the reaction was performed for 2 hours. The reaction product is re-crystallized with benzene to produce 1,5-dimethoxynaphthalene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1](#N)C.CO.S([O:11][CH3:12])(OC)(=O)=O.O[C:14]1[C:23]2[C:18](=[C:19]([OH:24])[CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][CH:15]=1>[OH-].[Na+].C(Cl)(Cl)Cl.CN(C)C=O>[CH3:1][O:24][C:19]1[C:18]2[C:23](=[C:14]([O:11][CH3:12])[CH:15]=[CH:16][CH:17]=2)[CH:22]=[CH:21][CH:20]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=CC2=C(C=CC=C12)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A detailed synthesis method
CUSTOM
Type
CUSTOM
Details
presented in the reaction schemes above, and a solvent
CUSTOM
Type
CUSTOM
Details
The reaction product is re-crystallized with benzene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=CC2=C(C=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.